2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride
Overview
Description
2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride (2-OTBC) is a novel sulfonyl chloride compound with a wide range of applications in organic synthesis and laboratory experiments. It is a versatile reagent and is widely used in various fields including organic synthesis, pharmaceuticals, and material science. 2-OTBC is a white crystalline solid that is relatively stable under normal laboratory conditions. It has a melting point of 116-117 °C and a boiling point of 166-167 °C. In its most common form, 2-OTBC is a colorless liquid with a pungent odor.
Scientific Research Applications
Synthesis and Chemical Identification
The synthesis of 1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carbonitrile (referred to as C9 ) has been reported. This compound was identified using 1H and 13C nuclear magnetic resonance techniques . Understanding its synthesis and chemical properties is crucial for further exploration.
Medicinal Applications
2-Oxo-1,2,3,4-Tetrahydropyrimidines:2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride: contains a tetrahydropyrimidine moiety. Such compounds have diverse pharmacological activities:
- Adrenergic Receptor Antagonists : These compounds have been explored for treating prostatic hyperplasia .
Synthetic Chemistry
Hydrogenated Benzazepines: Efficient synthetic methods for hydrogenated benzazepines, including 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one , have been developed. These approaches are valuable for accessing related compounds and understanding their reactivity .
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or peptides in the body.
Biochemical Pathways
As it is used in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Given its use in proteomics research , it may have effects on protein levels or activity, but specific effects would depend on the context of use.
properties
IUPAC Name |
2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLNSXHASMIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582477 | |
Record name | 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride | |
CAS RN |
927869-56-5 | |
Record name | 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.